molecular formula C9H14N2 B1605178 (2-Phenylpropyl)hydrazine CAS No. 875-88-7

(2-Phenylpropyl)hydrazine

Cat. No. B1605178
CAS RN: 875-88-7
M. Wt: 150.22 g/mol
InChI Key: CKEKULWTUGAESO-UHFFFAOYSA-N
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Description

“(2-Phenylpropyl)hydrazine” is a chemical compound . It is also known as 2-phenylpropylhydrazine and 1-(2-phenylpropyl)hydrazine . The molecular formula of this compound is C9H14N2 .


Synthesis Analysis

The synthesis of hydrazine derivatives, such as “(2-Phenylpropyl)hydrazine”, involves various methods. One common method involves the reaction of aniline with sodium nitrite and hydrochloric acid to form a diazonium salt solution. This solution is then treated with sodium sulfite solution to produce hydrazine . Another method involves the reductive coupling of nitroarenes and anilines in the presence of a hydrosilane .


Molecular Structure Analysis

The molecular structure of “(2-Phenylpropyl)hydrazine” consists of a hydrazine group attached to a phenylpropyl group . The molecular weight of this compound is approximately 150.221 Da .


Chemical Reactions Analysis

Hydrazines, including “(2-Phenylpropyl)hydrazine”, are highly reactive and can undergo various chemical reactions. For instance, aldehydes and ketones can be converted to a hydrazone derivative by reaction with hydrazine . Also, hydrazines can be detected electrochemically, and various electrochemical sensing strategies have been developed for this purpose .

Scientific Research Applications

Electrochemical Analysis

  • Electrochemical Sensor Development: A carbon paste electrode modified with ferrocene and carbon nanotubes has been developed for the simultaneous determination of phenylhydrazine and hydrazine, showcasing its potential as an electrochemical sensor in various applications like water and urine analysis (Afzali, Karimi-Maleh, & Khalilzadeh, 2011).

Biomedical Applications

  • Live-Cell Imaging: A probe based on 2-(2'-hydroxyphenyl) benzothiazole (HBT) has been synthesized for the ratiometric detection of hydrazine, applicable in live-cell imaging (Goswami et al., 2013).
  • Fluorescent Sensing in Biological Systems: Development of fluorescent sensors for hydrazine detection has been explored, particularly for application in biological systems, emphasizing the need for sensitive and selective methods (Zhang et al., 2020).

Environmental Applications

  • Detection in Environmental and Water Samples: A fluorescent probe has been designed for the detection of hydrazine in environmental water systems, with a large Stokes shift and low detection limit, also suitable for fluorescence imaging in zebrafish (Zhu et al., 2019).
  • Trace Hydrazine Detection: Conjugated polymer sensory materials have been applied for the detection of trace levels of hydrazine, using a "turn-on" fluorescence detection method (Thomas & Swager, 2006).

Chemical Analysis and Synthesis

  • Hydrazine-mediated DNA Damage Study: Research on how hydrazines are metabolized to toxic intermediates, capable of damaging cellular macromolecules, provides insights into their role and interaction with biological systems (Runge‐Morris, Wu, & Novak, 1994).
  • Synthesis of Functional Derivatives: Studies on the synthesis of new functional derivatives of hydrazine, for use in medical and industrial applications, highlight the versatility of hydrazine derivatives in chemical synthesis (Korobko, 2016).

Safety and Hazards

Hydrazines, including “(2-Phenylpropyl)hydrazine”, are highly reactive and easily catch fire. Exposure to hydrazines can cause significant soft tissue injury, pulmonary injury, seizures, coma, and death . Hydrazines are also classified as potential occupational carcinogens .

Future Directions

Hydrazines and their derivatives continue to be subjects of research due to their reactivity and potential applications. For instance, the chemistry of hydrazyl free radicals, which include hydrazines, has developed continuously, allowing for both theoretical and practical advances in the free radical chemistry area . Furthermore, hydrazines are used in many industries, such as the manufacturing of rocket propellants and fuels for spacecraft .

properties

IUPAC Name

2-phenylpropylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-8(7-11-10)9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEKULWTUGAESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274480
Record name (2-Phenylpropyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenylpropyl)hydrazine

CAS RN

875-88-7
Record name (2-Phenylpropyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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